1-Bencilpiperidin-4-amina dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

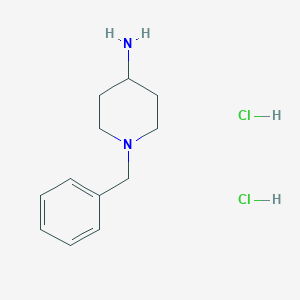

1-Benzylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18N2.2ClH. It is commonly used in scientific research and has applications in various fields, including chemistry, biology, and medicine. The compound is typically found as a white to off-white powder or crystals and is known for its stability at room temperature .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-Benzylpiperidin-4-amine dihydrochloride is primarily recognized for its role as a monoamine releasing agent . It exhibits selectivity for releasing dopamine, norepinephrine, and serotonin, making it a subject of interest in the study of neuropharmacology.

Therapeutic Potential

The compound has been researched for its potential therapeutic applications, particularly in treating neurological and psychiatric disorders:

- Psychosis Treatment : A derivative of 1-benzylpiperidin-4-amine, known as RMI-10608, has shown promise in treating psychosis and preventing brain damage due to its NMDA antagonist properties .

- Overactive Bladder : It has been identified as a muscarinic receptor antagonist, which could be beneficial in treating overactive bladder conditions .

Synthesis and Derivatives

The synthesis of 1-benzylpiperidin-4-amine dihydrochloride involves several chemical reactions. For example, it can be synthesized from 1-benzyl-4-piperidone through various chemical transformations involving potassium cyanide and other reagents .

Key Synthetic Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Synthesis from 1-benzyl-4-piperidone | Potassium cyanide, toluene | Heated to 45°C | High |

| Reaction with N-benzylmethylamine | Toluene, magnesium sulfate | Stirred at 45°C | Moderate |

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Neuropharmacological Studies : Research indicates that compounds similar to 1-benzylpiperidin-4-amine may enhance cognitive functions by modulating neurotransmitter levels in the brain. Studies have shown improvements in memory and learning tasks in animal models when administered with these compounds.

- Clinical Trials : Some derivatives are undergoing clinical trials aimed at evaluating their efficacy in treating conditions such as schizophrenia and other psychotic disorders.

- Analytical Chemistry Applications : The compound is also utilized in analytical chemistry for various assays due to its ability to act as a buffer within a specific pH range (6–8.5), which is crucial for maintaining optimal conditions during biological experiments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-4-amine dihydrochloride can be synthesized through several methods. One common route involves the catalytic hydrogenation of 4-benzylpyridine. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure . Another method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of 1-Benzylpiperidin-4-amine dihydrochloride often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for research and application .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully hydrogenated amines.

Substitution: Formation of substituted piperidine derivatives.

Mecanismo De Acción

The mechanism of action of 1-Benzylpiperidin-4-amine dihydrochloride involves its interaction with various molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity makes it a valuable tool in studying neurotransmitter systems and their associated pathways . Additionally, it functions as a monoamine oxidase inhibitor, with a preference for inhibiting monoamine oxidase A .

Comparación Con Compuestos Similares

4-Benzylpiperidine: Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.

2-Benzylpiperidine: Another piperidine derivative with distinct pharmacological properties.

Benzylpiperazine: Known for its stimulant effects and used in various research applications.

Uniqueness: 1-Benzylpiperidin-4-amine dihydrochloride is unique due to its specific selectivity for dopamine and norepinephrine release, making it particularly useful in neurological research. Its dual role as a monoamine releasing agent and monoamine oxidase inhibitor further distinguishes it from other similar compounds .

Actividad Biológica

1-Benzylpiperidin-4-amine dihydrochloride, also known by its CAS number 1205-72-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

1-Benzylpiperidin-4-amine dihydrochloride features a piperidine ring substituted with a benzyl group at the nitrogen atom. Its molecular formula is C13H16Cl2N, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and formulations.

1-Benzylpiperidin-4-amine dihydrochloride exhibits multiple mechanisms of action, primarily through its interactions with neurotransmitter systems. It has been identified as a reversible inhibitor of acetylcholinesterase (AChE) , an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Additionally, studies have shown that derivatives of this compound can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This dual inhibition suggests potential applications in treating neurodegenerative disorders and mood disorders .

Antiviral Activity

Recent research has indicated that 1-benzylpiperidin-4-amine dihydrochloride and its analogs possess antiviral properties. For instance, compounds derived from this scaffold have demonstrated activity against influenza A viruses and coronaviruses by interfering with viral replication processes . The specific mechanisms involve blocking viral entry into host cells and inhibiting viral protein synthesis.

Study on Neuroprotective Effects

A study published in Pharmacological Research highlighted the neuroprotective effects of 1-benzylpiperidin-4-amine dihydrochloride in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neuroprotective strategies .

| Study | Findings | IC50 Values |

|---|---|---|

| Neuroprotection | Reduced oxidative stress-induced cell death | 25 µM |

| AChE Inhibition | Enhanced cholinergic activity | 11.7 µM |

| Antiviral Activity | Inhibition of influenza virus replication | Low µM range |

Synthesis and Pharmacological Evaluation

The synthesis of 1-benzylpiperidin-4-amine dihydrochloride involves straightforward chemical procedures that allow for the modification of its structure to optimize biological activity. Research has focused on creating hybrids with other bioactive molecules to enhance efficacy against multiple targets .

For example, modifications to introduce additional functional groups have been explored to improve AChE inhibition while maintaining low toxicity profiles. Such studies are critical for developing multitargeted therapies for complex diseases like Alzheimer's.

Propiedades

Número CAS |

1205-72-7 |

|---|---|

Fórmula molecular |

C12H19ClN2 |

Peso molecular |

226.74 g/mol |

Nombre IUPAC |

1-benzylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H |

Clave InChI |

JOIJPKUXOCCGSN-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |

SMILES canónico |

C1CN(CCC1N)CC2=CC=CC=C2.Cl |

Key on ui other cas no. |

1205-72-7 |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.